![molecular formula C8H9NO4 B1360864 5-Methoxy-2-methyl-3-nitrophenol CAS No. 859821-10-6](/img/structure/B1360864.png)
5-Methoxy-2-methyl-3-nitrophenol
Overview
Description
5-Methoxy-2-methyl-3-nitrophenol is a chemical compound with the molecular formula CH3OC6H3(NO2)OH . It has a molecular weight of 169.13 . It is also known by other names such as 3-Hydroxy-4-nitroanisole and 5-Methoxy-2-nitrophenol .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2-methyl-3-nitrophenol can be represented by the SMILES string COc1ccc(c(O)c1)N+=O . The InChI key for this compound is NRTULWPODYLFOJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Methoxy-2-methyl-3-nitrophenol is a yellow to light brown powder . It has a melting point of 92-94 °C .Safety And Hazards
5-Methoxy-2-methyl-3-nitrophenol is considered hazardous. It causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Relevant Papers One relevant paper found discusses the benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol and its role in maize defense against herbivory . The paper concludes that 5-Methoxy-2-Nitrophenol, which represents a novel class of plant-derived compounds, can act as a direct defense and a defense modulator .
properties
IUPAC Name |
5-methoxy-2-methyl-3-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-7(9(11)12)3-6(13-2)4-8(5)10/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWXHISJUYYMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646811 | |
Record name | 5-Methoxy-2-methyl-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methyl-3-nitrophenol | |
CAS RN |
859821-10-6 | |
Record name | 5-Methoxy-2-methyl-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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